molecular formula C4H5F3O3S B1427657 3-Trifluoromethanesulfinylpropanoic acid CAS No. 1179038-30-2

3-Trifluoromethanesulfinylpropanoic acid

Cat. No.: B1427657
CAS No.: 1179038-30-2
M. Wt: 190.14 g/mol
InChI Key: KCQSXFKLQCPMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethanesulfinylpropanoic acid is a chemical compound with the molecular formula C4H5F3O3S and a molecular weight of 190.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a sulfinyl group, which is further connected to a propanoic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of trifluoromethyl sulfenyl chloride with a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 3-Trifluoromethanesulfinylpropanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethanesulfinylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Trifluoromethanesulfinylpropanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfinyl group attached to a propanoic acid moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)11(10)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQSXFKLQCPMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Trifluoromethanesulfinylpropanoic acid
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